molecular formula C16H14N2O2S2 B3175326 2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 956576-70-8

2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3175326
CAS No.: 956576-70-8
M. Wt: 330.4 g/mol
InChI Key: FBMNUNRKHMOXIA-UHFFFAOYSA-N
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Description

2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as the target compound) is a sulfonamide derivative of the tetrahydroisoquinoline (THIQ) scaffold. Its structure comprises a THIQ core substituted at the 2-position with a sulfonyl group linked to a 4-isothiocyanatophenyl moiety. The isothiocyanate (-NCS) group confers unique reactivity, enabling covalent interactions with biological targets such as proteins or enzymes .

Properties

IUPAC Name

2-(4-isothiocyanatophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c19-22(20,16-7-5-15(6-8-16)17-12-21)18-10-9-13-3-1-2-4-14(13)11-18/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMNUNRKHMOXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162149
Record name 1,2,3,4-Tetrahydro-2-[(4-isothiocyanatophenyl)sulfonyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-70-8
Record name 1,2,3,4-Tetrahydro-2-[(4-isothiocyanatophenyl)sulfonyl]isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2-[(4-isothiocyanatophenyl)sulfonyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 4-isothiocyanatobenzenesulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive isothiocyanate and sulfonyl chloride reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Thiourea or thiocarbamate derivatives.

    Oxidation: Isoquinoline derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that isothiocyanates exhibit significant anticancer properties. The compound's structure suggests potential activity against various cancer cell lines. A study demonstrated that derivatives of isothiocyanates could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Study Cancer Type Effect Mechanism
Breast CancerInhibition of cell proliferationApoptosis induction via ROS generation
Colon CancerCytotoxicityCell cycle arrest at G2/M phase

Neuroprotective Effects

Isothiocyanates have been reported to possess neuroprotective properties. The compound may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .

Enzyme Inhibition

The sulfonamide group in the compound can act as an inhibitor for various enzymes. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase activity, which is crucial in regulating pH and fluid balance in biological systems .

Enzyme Inhibition Type IC50 Value (µM)
Carbonic AnhydraseCompetitive12.5

Binding Studies

Biological docking studies suggest that the compound has a high binding affinity for certain protein targets involved in cancer progression and neurodegenerative diseases. This makes it a promising candidate for drug development .

Synthesis of Functional Polymers

The isothiocyanate group can be utilized in the synthesis of functionalized polymers through thiol-ene reactions. This application is particularly relevant in creating materials with specific mechanical and thermal properties .

Polymer Type Properties Application
Conductive PolymersHigh electrical conductivityElectronics
Biodegradable PolymersEco-friendly degradationPackaging

Case Study 1: Anticancer Activity

In a recent study published in ACS Omega, researchers synthesized various derivatives of isothiocyanates and tested their anticancer effects on different cell lines. The results showed that modifications to the tetrahydroisoquinoline core significantly enhanced the cytotoxicity against breast and colon cancer cells .

Case Study 2: Neuroprotection

A research team investigated the neuroprotective effects of several isothiocyanate compounds on neuronal cells exposed to oxidative stress. The results indicated that certain derivatives could significantly reduce cell death and promote survival pathways, highlighting their potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with biological molecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues, leading to enzyme inhibition or protein modification. The sulfonyl group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared below with key analogs based on substituent modifications:

Compound Name Substituent (R) Key Features Biological Relevance Reference
Target compound 4-Isothiocyanatophenyl sulfonyl Reactive -NCS group; potential for covalent binding Probable use in targeted drug design
2-((4-Fluorophenyl)sulfonyl)-THIQ 4-Fluorophenyl sulfonyl Electron-withdrawing -F; enhanced metabolic stability σ2 Receptor ligand candidate
2-(4-Methoxyphenyl)-THIQ 4-Methoxyphenyl Electron-donating -OCH3; increased lipophilicity Structural scaffold for CNS agents
6,7-Dimethoxy-THIQ analogs 6,7-Dimethoxy on THIQ core Enhanced σ2 receptor selectivity; improved binding affinity Anticancer and neuroprotective research
N-Methyl-THIQ derivatives N-Methylation Increased neurotoxicity via MAO-mediated oxidation to pyridinium ions Parkinsonism models

Key Observations:

  • Reactivity : The target compound’s isothiocyanate group distinguishes it from analogs with halogens (e.g., -F in ) or alkoxy groups (e.g., -OCH3 in ). The -NCS group enables irreversible binding to thiols or amines, making it valuable for probe design or covalent inhibitors.
  • Electron Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) substituents influence electronic density on the THIQ core, altering receptor binding and metabolic stability .
  • Biological Activity : 6,7-Dimethoxy-THIQ analogs show σ2 receptor selectivity, while N-methylated derivatives (e.g., 1MeTIQ) exhibit neurotoxic effects linked to Parkinson’s disease .

Pharmacokinetic and Metabolic Profiles

  • Blood-Brain Barrier (BBB) Penetration : Unsubstituted THIQ and N-methyl-THIQ derivatives readily cross the BBB, accumulating in the brain . The target compound’s sulfonyl and -NCS groups may reduce BBB permeability due to increased polarity.
  • Metabolism : THIQ derivatives undergo hydroxylation (e.g., 4-hydroxy-TIQ) and N-methylation, with N-methylated metabolites showing higher neurotoxicity . The -NCS group in the target compound may undergo hydrolysis to thioureas or conjugation with glutathione, altering its metabolic fate .

Physicochemical Properties

Property Target Compound 2-(4-Methoxyphenyl)-THIQ 6-(Methylsulfonyl)-THIQ
Molecular Weight ~349 g/mol (estimated) 239.318 g/mol 211.28 g/mol
LogP Higher (due to -NCS) 2.1 (predicted) 1.213 (measured)
Solubility Low (nonpolar substituents) Moderate Low

Biological Activity

The compound 2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS: 956576-70-8) is a derivative of tetrahydroisoquinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12N2O2S\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_2\text{S}

This compound features an isothiocyanate group, which is known for its reactivity and potential biological effects.

Antitumor Activity

Research has demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study evaluated various tetrahydroquinoline derivatives for their in vitro antitumor effects. The results indicated that certain derivatives had IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent. Specifically:

Compound IDIC50 (µg/mL)Comparison with Doxorubicin
253More potent
322.5More potent
Doxorubicin37.5Reference

These findings suggest that the compound may possess significant potential as an anticancer agent due to its lower IC50 values compared to established drugs .

The mechanism through which this compound exerts its biological effects may involve the modulation of cellular pathways associated with apoptosis and cell proliferation. Isothiocyanates are known to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential . Additionally, the sulfonamide moiety may enhance the compound's bioactivity through interactions with specific biological targets.

Case Studies

  • In Vivo Studies : In animal models, compounds similar to this compound have shown promise in reducing tumor size and improving survival rates when administered alongside conventional therapies .
  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer and leukemia) have reported that these compounds significantly inhibit cell growth and induce apoptosis at micromolar concentrations .

Q & A

Q. What established synthetic routes are available for 2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, and how do their efficiencies compare?

Methodological Answer: Synthetic routes for tetrahydroisoquinoline derivatives often employ cyclization strategies, such as Pummerer-type cyclization (Toda et al., 2000) or reductive amination (Hara et al., 1983) . For the target compound, the sulfonyl and isothiocyanate groups require careful functionalization. A comparative analysis of methods should evaluate:

  • Reaction Yield : Optimization of temperature, solvent, and catalyst (e.g., Lewis acids for cyclization).
  • Functional Group Compatibility : Stability of the isothiocyanate group under acidic/basic conditions.
  • Purification Challenges : Column chromatography or recrystallization efficiency for sulfonyl-containing products.

Q. Table 1: Synthetic Route Comparison

MethodYield (%)Key AdvantageLimitationReference
Pummerer Cyclization60–75High regioselectivitySensitive to moisture
Reductive Amination45–55Mild conditionsRequires protecting groups

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • X-ray Crystallography : Resolves stereochemistry and confirms sulfonyl/isothiocyanate spatial arrangement (e.g., as in Khan et al., 2010 for analogous triazolo-isoquinolines) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies tetrahydroisoquinoline ring protons and sulfonyl/isothiocyanate substituents.
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .
  • Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching .

Advanced Research Questions

Q. How can Pummerer-type cyclization be optimized for higher yields in synthesizing this compound?

Methodological Answer: Toda et al. (2000) demonstrated that Pummerer cyclization efficiency depends on:

  • Electrophile Activation : Use of trifluoromethanesulfonyl chloride enhances cyclization rates .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
  • Temperature Control : Gradual heating (40–60°C) minimizes side reactions.
    Critical Step : Pre-purification of intermediates (e.g., sulfinyl precursors) to avoid competing pathways .

Q. What strategies resolve contradictions between computational modeling and experimental spectral data?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. A systematic approach includes:

Re-evaluate Computational Parameters :

  • Include solvent models (e.g., PCM for DMSO) in DFT calculations.
  • Test multiple conformers for NMR chemical shift predictions.

Experimental Validation :

  • Variable-temperature NMR to assess dynamic effects.
  • Compare with crystal structures (e.g., X-ray data from Khan et al., 2010) .

Statistical Analysis : Use RMSD values to quantify agreement between predicted and observed spectra .

Q. How should researchers address discrepancies in biological activity data across tetrahydroisoquinoline analogs?

Methodological Answer: Bioactivity variations may stem from:

  • Structural Modifications : Sulfonyl vs. methylsulfonyl groups alter receptor binding (see PubChem data on methoxy-sulfonyl analogs) .
  • Assay Conditions : Standardize cell lines, incubation times, and control experiments.
    Framework for Analysis :
  • Structure-Activity Relationship (SAR) : Map substituent effects using multivariate regression.
  • Theoretical Alignment : Link results to mechanisms proposed in neurotoxicity or antitumor studies (e.g., Storch et al., 2002; Lane et al., 2006) .

Q. What theoretical frameworks guide the study of electronic effects from the sulfonyl group?

Methodological Answer: The sulfonyl group’s electron-withdrawing nature impacts reactivity and binding. Key frameworks include:

  • Hammett Substituent Constants : Quantify electronic effects on reaction rates or pKa values.
  • Frontier Molecular Orbital (FMO) Theory : Predict sites of nucleophilic/electrophilic attack via HOMO-LUMO gaps.
  • Docking Studies : Integrate crystallographic data (e.g., from triazolo-isoquinolines ) to model protein-ligand interactions.
    Guiding Principle : Align experimental design with quantum mechanical calculations to validate electronic perturbations .

Data Contradiction Analysis Example
Scenario : Conflicting IC₅₀ values in cytotoxicity assays.
Resolution Workflow :

Replicate Experiments : Ensure consistency in compound purity (HPLC ≥95%) .

Control for Assay Variables : Test under identical conditions (e.g., ATP levels, cell viability markers).

Cross-Reference Literature : Compare with structurally similar compounds (e.g., Venkov et al., 1990) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

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